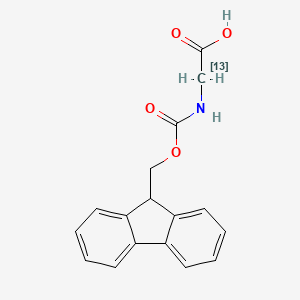

Fmoc-Gly-OH-13C

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDFTQNXLHCGO-QBZHADDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583954 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175453-19-7 | |

| Record name | Glycine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175453-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Gly-OH-13C CAS number and molecular weight

An In-depth Technical Guide on Fmoc-Gly-OH-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the ¹³C isotopically labeled N-(9-Fluorenylmethoxycarbonyl)-glycine (Fmoc-Gly-OH-¹³C), a critical reagent for the synthesis of isotopically labeled peptides. Such peptides are invaluable tools in quantitative proteomics, metabolic flux analysis, and structural biology studies using NMR spectroscopy and mass spectrometry. This document outlines the chemical properties of various ¹³C-labeled Fmoc-Gly-OH species, detailed protocols for their application in Solid-Phase Peptide Synthesis (SPPS), and visual workflows to illustrate the synthetic processes.

Chemical and Physical Properties

Several isotopically labeled versions of Fmoc-Gly-OH are commercially available, each with a specific labeling pattern. The choice of isotopologue depends on the desired mass shift and the specific requirements of the downstream analytical application.

| Property | Fmoc-Gly-OH-2-¹³C | Fmoc-Gly-OH-¹³C₂ | Fmoc-Gly-OH-¹³C₂,¹⁵N | Unlabeled Fmoc-Gly-OH |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-glycine-2-¹³C | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂ | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂,¹⁵N | N-(9-Fluorenylmethoxycarbonyl)-glycine |

| CAS Number | 175453-19-7 | 286460-80-8 | 285978-13-4[1][2] | 29022-11-5[2][3] |

| Molecular Formula | C₁₆¹³CH₁₅NO₄ | C₁₅¹³C₂H₁₅NO₄ | C₁₅¹³C₂H₁₅¹⁵NO₄ | C₁₇H₁₅NO₄ |

| Molecular Weight | 298.30 g/mol | 299.29 g/mol [4] | 300.28 g/mol [1] | 297.30 g/mol [3] |

| Mass Shift | M+1 | M+2 | M+3 | M |

| Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | N/A |

| Appearance | White solid | Solid | Solid | White powder[3] |

| Melting Point | 174-175 °C | 174-175 °C | 174-175 °C | N/A |

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH-¹³C is primarily used in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. SPPS allows for the efficient, stepwise assembly of amino acids into a peptide of any desired sequence on an insoluble resin support.[5] The Fmoc protecting group on the α-amino group is stable to acidic conditions but is readily removed by a mild base, such as piperidine, providing an orthogonal protection strategy that is compatible with a wide range of sensitive amino acid side chains.[6][7]

Experimental Protocols

The following sections provide a generalized protocol for the incorporation of Fmoc-Gly-OH-¹³C into a peptide sequence using manual or automated SPPS.

1. Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the final peptide.[8][9]

-

Wang or 2-Chlorotrityl Chloride Resin: For peptides with a C-terminal carboxylic acid.[9]

-

Rink Amide Resin: For peptides with a C-terminal amide.[8][9]

Protocol:

-

Place the desired amount of resin in a suitable reaction vessel.

-

Swell the resin in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 1 hour to ensure optimal accessibility of the reactive sites.[6][9]

2. The SPPS Cycle: Step-by-Step Incorporation of Amino Acids

The synthesis of the peptide chain proceeds via a series of iterative cycles, with each cycle adding a single amino acid.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol 2.1: Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[6]

-

To the swollen, resin-bound peptide, add a 20% (v/v) solution of piperidine in DMF.[9]

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh piperidine solution to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[5]

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Protocol 2.2: Amino Acid Activation and Coupling

The incoming Fmoc-amino acid (e.g., Fmoc-Gly-OH-¹³C) is activated to facilitate the formation of a new peptide bond with the free amine on the resin.

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin's initial loading).

-

Add a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or Collidine).[6]

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature, or until a completion test (such as the Kaiser test) is negative.[8]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[6]

Caption: Amino acid activation and coupling to form a new peptide bond.

3. Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

Protocol:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[6]

-

Prepare a cleavage cocktail appropriate for the amino acid composition. A common cocktail is "Reagent K," which consists of Trifluoroacetic Acid (TFA)/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5 v/v).[10]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[10]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[5]

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides the fundamental information and protocols for the effective use of Fmoc-Gly-OH-¹³C in the synthesis of isotopically labeled peptides. By leveraging these powerful reagents, researchers can unlock deeper insights into protein structure, function, and dynamics.

References

- 1. Fmoc-Gly-OH-13C2,15N 13C 99atom , 15N 98atom 285978-13-4 [sigmaaldrich.com]

- 2. Glycine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for ¹³C NMR Studies of Peptides Using Fmoc-Gly-OH-¹³C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Gly-OH-¹³C for the site-specific isotopic labeling of peptides for structural and functional studies using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique enables detailed investigation of peptide conformation, dynamics, and interactions with biological targets, which is crucial for drug discovery and development.

Introduction to ¹³C Isotopic Labeling in Peptide NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of peptides and proteins in solution.[1] However, the low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%) often results in low sensitivity for ¹³C NMR experiments. The incorporation of ¹³C-labeled amino acids, such as Fmoc-Gly-OH-¹³C, at specific positions within a peptide sequence overcomes this limitation, providing a distinct spectroscopic window to probe the local environment of the labeled residue.

Glycine is often incorporated into peptides at positions critical for flexibility and receptor recognition. Site-specific labeling of a glycine residue with ¹³C allows for the unambiguous assignment of its NMR signals and provides a sensitive probe to monitor conformational changes upon ligand binding or alterations in the peptide's environment.

Applications in Drug Discovery and Development

The use of Fmoc-Gly-OH-¹³C in peptide research has significant applications in the pharmaceutical industry:

-

Structure-Activity Relationship (SAR) Studies: By incorporating a ¹³C-labeled glycine at various positions within a peptide analog series, researchers can correlate changes in local conformation and dynamics with biological activity. This provides valuable insights for optimizing peptide-based drug candidates.

-

Peptide-Receptor Interaction Analysis: The chemical shift of a ¹³C-labeled glycine is highly sensitive to its local electronic environment. Changes in the ¹³C NMR spectrum upon binding to a receptor or other biological target can be used to map the binding interface, determine binding affinities, and characterize the conformational changes that occur upon complex formation.

-

Conformational Analysis of Peptides: The analysis of ¹³C chemical shifts, along with other NMR parameters such as coupling constants, can provide detailed information about the backbone and side-chain torsion angles of the peptide, helping to define its solution-state conformation.[2]

Signaling Pathway: Peptide-Mediated GPCR Activation

Many peptide hormones and neurotransmitters exert their biological effects by binding to and activating G protein-coupled receptors (GPCRs). The incorporation of ¹³C-labeled glycine into these peptides can be used to study the initial binding event that triggers the downstream signaling cascade.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-Gly-OH-¹³C

Audience: Researchers, scientists, and drug development professionals.

Introduction Stable isotope labeling in combination with mass spectrometry (MS) has become an indispensable tool in quantitative proteomics, metabolic flux analysis, and pharmacokinetic studies.[1][2] Stable Isotope Labeled (SIL) peptides, which are chemically identical to their endogenous counterparts but have a greater mass due to the incorporation of heavy isotopes, serve as ideal internal standards for precise and absolute quantification.[2] Fmoc-Gly-OH-¹³C is a derivative of glycine, a common amino acid, where two carbon atoms (¹²C) are replaced with their heavy isotope counterparts (¹³C). This substitution results in a predictable mass shift without altering the peptide's physicochemical properties, such as chromatographic retention time and ionization efficiency.[1][2]

This application note provides detailed protocols for the synthesis of peptides containing Fmoc-Gly-OH-¹³C₂ and their subsequent analysis using liquid chromatography-mass spectrometry (LC-MS). It outlines the workflow from solid-phase peptide synthesis (SPPS) to quantitative analysis, making it a valuable resource for researchers in proteomics and drug development.

Key Applications

-

Absolute Quantification (AQUA): Use of ¹³C-labeled peptides as internal standards to determine the absolute concentration of target proteins and their post-translational modifications in complex biological mixtures.[2]

-

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[1]

-

Biomarker Discovery and Validation: Verifying and quantifying potential protein biomarkers using targeted mass spectrometry methods like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[3][4]

-

Metabolic Flux Analysis: Tracing the metabolic fate of glycine in cellular pathways.[5][6]

Quantitative Data Summary

The use of ¹³C-labeled glycine introduces a specific mass shift in the resulting peptide, which is fundamental for its differentiation from the unlabeled analogue in a mass spectrometer.

Table 1: Properties of Isotope-Labeled Fmoc-Glycine Building Blocks

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass Difference (Da) | Isotopic Enrichment |

|---|---|---|---|---|

| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.29 | 0 | N/A |

| Fmoc-Gly-OH-¹³C₂ | C₁₅¹³C₂H₁₅NO₄ | 299.29 | +2 | >99% |

| Fmoc-Gly-OH-¹³C₂,¹⁵N | C₁₅¹³C₂H₁₃¹⁵NNO₄ | 300.28 | +3 | >99% per isotope |

Data sourced from multiple chemical suppliers and databases.[5][7][8]

Table 2: Theoretical Mass Shifts for a Hypothetical Peptide (Ala-Gly-Leu)

| Peptide Variant | Sequence | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Mass Shift from Light (Da) |

|---|---|---|---|---|

| Light Peptide | Ala-Gly-Leu | 287.1845 | 288.1918 | 0 |

| Heavy Peptide | Ala-[¹³C₂-Gly]-Leu | 289.1912 | 290.1985 | +2.0067 |

| Heavy Peptide | Ala-[¹³C₂,¹⁵N-Gly]-Leu | 290.1882 | 291.1955 | +3.0037 |

Note: Masses are calculated based on the most abundant isotopes.

Experimental Workflows and Signaling Pathways

Workflow for Peptide Synthesis and Purification

The synthesis of peptides incorporating the ¹³C-labeled glycine is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Caption: Workflow for Fmoc-SPPS of ¹³C-labeled peptides.

Workflow for Absolute Quantification (AQUA)

The AQUA methodology leverages the synthesized heavy peptide as an internal standard to quantify the corresponding endogenous (light) peptide in a biological sample.

Caption: Workflow for the AQUA quantitative proteomics strategy.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a ¹³C-Labeled Peptide

This protocol describes the manual synthesis of a peptide incorporating Fmoc-Gly-OH-¹³C₂ using a standard Fmoc/tBu strategy.[9][10]

-

Resin Preparation:

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing 3-5 times with N,N-dimethylformamide (DMF).[9]

-

If the resin is Fmoc-protected, remove the Fmoc group by treating with 20% piperidine in DMF for 20 minutes. Wash 3-5 times with DMF.[9][11]

-

-

Amino Acid Coupling Cycle:

-

Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Ala-OH) and 3.9 equivalents of HCTU coupling agent in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) and pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Wash the resin 3-5 times with DMF to remove excess reagents.

-

-

Incorporation of Fmoc-Gly-OH-¹³C₂:

-

Follow the coupling cycle (Step 2), using Fmoc-Gly-OH-¹³C₂ as the amino acid to be incorporated. Ensure complete dissolution and activation.

-

-

Fmoc Deprotection:

-

Chain Elongation:

-

Repeat steps 2 and 4 for each subsequent amino acid in the peptide sequence.

-

-

Final Wash:

-

After the final coupling and deprotection steps, wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

-

Protocol 2: Peptide Cleavage, Deprotection, and Purification

This protocol describes how to cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.[13]

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail suitable for the peptide sequence. A common mixture ("Reagent R") is 90% trifluoroacetic acid (TFA), 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.

-

Caution: Work in a fume hood and wear appropriate personal protective equipment. TFA is highly corrosive.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per 0.1 mmol of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange, which is normal.[13]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Add the TFA solution dropwise into a 50 mL conical tube containing cold (0°C) diethyl ether. A white precipitate (the peptide) should form.[13]

-

-

Purification and Analysis:

-

Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether 2-3 times.

-

Dissolve the crude peptide in a water/acetonitrile solution containing 0.1% TFA.

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[9]

-

Confirm the mass of the purified peptide using ESI-MS or MALDI-MS and lyophilize the pure fractions.

-

Protocol 3: LC-MS/MS Analysis for Quantification

This protocol outlines a general method for quantifying a target peptide using its ¹³C-labeled internal standard.[4][14]

-

Sample Preparation:

-

To a protein extract from a biological sample, add a known quantity of the purified, heavy ¹³C-labeled peptide standard. The amount should be chosen to be near the expected concentration of the endogenous analyte.[4]

-

Perform in-solution or in-gel tryptic digestion of the protein mixture to generate peptides.[14]

-

Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.

-

Resuspend the final peptide sample in a solution of 0.1% formic acid in water.

-

-

LC-MS/MS System Configuration:

-

Liquid Chromatography: Use a C18 analytical column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might run from 5% to 40% B over 30-60 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Set up a targeted acquisition method (SRM/MRM) to monitor specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) peptides.[15]

-

-

Data Acquisition and Analysis:

-

Inject the sample and acquire the data.

-

Integrate the peak areas for the selected transitions of both the light and heavy peptide chromatograms.

-

Calculate the ratio of the light-to-heavy peak areas.

-

Determine the absolute quantity of the endogenous peptide by comparing the calculated ratio to the known amount of the spiked-in heavy standard.

-

References

- 1. jpt.com [jpt.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]

- 8. Fmoc-Gly-OH(29022-11-5) MS spectrum [chemicalbook.com]

- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of Fmoc-Glycine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis and other areas of organic chemistry. Its removal, or deprotection, is a critical step that requires carefully controlled conditions to ensure a high yield and purity of the desired product. This document provides a detailed protocol for the solution-phase deprotection of ¹³C-labeled Fmoc-glycine (Fmoc-Gly-OH-¹³C₂). The presence of the stable isotope label does not interfere with the chemical reactivity of the molecule under standard deprotection conditions. This protocol is designed to be a reliable method for obtaining free ¹³C-labeled glycine, which can be used as an internal standard in mass spectrometry-based applications, for metabolic flux analysis, or as a building block in the synthesis of isotopically labeled peptides and proteins.

The standard method for Fmoc deprotection involves treatment with a secondary amine, most commonly piperidine, in an organic solvent such as N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via a β-elimination mechanism, yielding the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct can then react with the amine reagent to form a stable adduct, which facilitates its removal during the work-up procedure.[1]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the efficient deprotection of Fmoc-Glycine-¹³C₂ in solution.

Materials and Equipment

Reagents:

-

Fmoc-Glycine-¹³C₂

-

Piperidine (ACS grade or higher)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether (anhydrous)

-

Methanol (ACS grade or higher)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

-

Hirsch funnel or Büchner funnel with filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH meter or pH paper

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis (optional)

-

Mass spectrometer for product confirmation (optional)

Deprotection Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve the Fmoc-Glycine-¹³C₂ in anhydrous DMF. A typical concentration is in the range of 0.1-0.5 M.

-

Place the flask under an inert atmosphere (nitrogen or argon).

-

Add piperidine to the solution to a final concentration of 20% (v/v). For example, to 8 mL of the Fmoc-glycine solution in DMF, add 2 mL of piperidine.

-

Stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC. The disappearance of the starting material (Fmoc-Glycine-¹³C₂) and the appearance of the product (Glycine-¹³C₂) can be tracked.

-

For TLC analysis, a suitable mobile phase would be a mixture of dichloromethane and methanol. The starting material is UV active, while the product can be visualized with a ninhydrin stain.

-

For HPLC analysis, a reversed-phase C18 column can be used with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm.[3]

-

-

Work-up and Product Isolation:

-

Upon completion of the reaction (typically 30 minutes to 2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.[4]

-

To the resulting residue, add an excess of cold diethyl ether to precipitate the deprotected glycine.[4] The dibenzofulvene-piperidine adduct is generally soluble in ether.

-

Triturate the solid with fresh portions of cold diethyl ether to ensure complete removal of the byproduct.

-

Collect the solid product by filtration through a Hirsch or Büchner funnel.

-

Wash the solid with a small amount of cold diethyl ether and then dry under vacuum.

-

Purification (Optional)

For applications requiring very high purity, the crude glycine can be further purified by recrystallization.

-

Dissolve the crude glycine in a minimal amount of hot deionized water.

-

Add methanol (approximately 5-10 volumes of the water used) to induce precipitation of the pure glycine.[5][6] Glycine is poorly soluble in methanol, while residual impurities are more likely to remain in the solution.[6]

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified glycine crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Data Presentation

The following table summarizes the typical reaction parameters for the deprotection of Fmoc-Glycine-¹³C₂.

| Parameter | Value/Range | Notes |

| Starting Material | Fmoc-Glycine-¹³C₂ | - |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous grade is recommended. |

| Deprotection Reagent | Piperidine | 20% (v/v) in DMF is standard.[1] |

| Reaction Temperature | Room Temperature (20-25 °C) | - |

| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or HPLC for completion.[4] |

| Work-up Solvent | Diethyl Ether | Used for precipitation and washing.[4] |

| Purification Method | Recrystallization | From a water/methanol mixture.[5][6] |

| Expected Yield | >90% | Yields can vary based on scale and purification. |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the chemical reaction and the experimental workflow for the deprotection of Fmoc-Glycine-¹³C₂.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or reagent. | Extend the reaction time and monitor by TLC/HPLC. Ensure the piperidine is of good quality and the concentration is correct. |

| Low Yield | Product loss during work-up or purification. | Ensure complete precipitation by using cold diethyl ether and sufficient volume. Minimize transfers of the solid product. |

| Product Contamination | Incomplete removal of dibenzofulvene-piperidine adduct. | Perform thorough trituration and washing with fresh diethyl ether during the work-up.[4] |

| Difficulty in Precipitation | The product may be too soluble in the work-up solvent. | If diethyl ether is not effective, try precipitating with another non-polar solvent or a mixture of solvents. |

Conclusion

This protocol provides a comprehensive guide for the successful deprotection of Fmoc-Glycine-¹³C₂. The procedure is robust and can be adapted for various scales of synthesis. The use of ¹³C-labeled glycine is crucial in many modern research applications, and this protocol ensures its efficient preparation from its Fmoc-protected precursor. As with any chemical synthesis, it is recommended to perform a small-scale trial reaction to optimize conditions before proceeding with larger quantities.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

Illuminating Drug Discovery: Applications of Fmoc-Gly-OH-¹³C in Modern Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

The precise tracking and quantification of molecular interactions are paramount in the intricate landscape of drug discovery and development. Stable isotope labeling, particularly with ¹³C-enriched compounds, has emerged as a powerful tool to elucidate complex biological processes. Among these, Fmoc-Gly-OH-¹³C, a cornerstone for peptide synthesis, offers a unique window into peptide and protein dynamics, metabolism, and target engagement. This document provides detailed application notes and protocols for leveraging Fmoc-Gly-OH-¹³C in your research, enabling more informed and efficient drug development pipelines.

Introduction to Fmoc-Gly-OH-¹³C in Drug Discovery

Fmoc-Gly-OH-¹³C is a glycine amino acid where one or both carbon atoms are replaced with the stable, non-radioactive ¹³C isotope. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it ideal for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).[1] The introduction of a ¹³C label provides a distinct mass signature for mass spectrometry (MS) and a unique nuclear magnetic resonance (NMR) signal, allowing for the precise tracking and quantification of peptides in complex biological systems without altering their inherent chemical properties.[1][2]

The applications of peptides synthesized with Fmoc-Gly-OH-¹³C in drug discovery are multifaceted and include:

-

Target Engagement and Binding Studies: Elucidating the specific interactions between a peptide-based drug candidate and its protein target.

-

Pharmacokinetic (ADME) Studies: Tracking the absorption, distribution, metabolism, and excretion of peptide therapeutics.[3][]

-

Metabolic Pathway Analysis: Investigating the metabolic fate of peptides and their influence on cellular metabolic pathways.[5]

-

Structural Biology: Aiding in the determination of peptide and protein structures and conformational changes upon binding.

Key Applications and Experimental Data

The utility of Fmoc-Gly-OH-¹³C is best illustrated through its application in key analytical techniques central to drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

Incorporating ¹³C-labeled glycine into a peptide allows for the sensitive detection of its interaction with a target protein. Changes in the chemical shift of the ¹³C-labeled glycine upon binding can provide information about the binding site and affinity.

Table 1: Hypothetical ¹³C Chemical Shift Changes of a Glycine-Containing Peptide Upon Binding to a Target Protein

| Parameter | Free Peptide (ppm) | Peptide-Protein Complex (ppm) | Chemical Shift Perturbation (Δδ ppm) |

| Glycine ¹³Cα | 43.5 | 44.8 | 1.3 |

| Glycine ¹³C' (carbonyl) | 172.1 | 173.5 | 1.4 |

Note: Data is illustrative. Actual chemical shifts will vary depending on the peptide sequence and experimental conditions. The position and magnitude of chemical shift perturbations can help map the binding interface.[6]

Mass Spectrometry (MS) for Metabolic Stability and Quantification

The mass shift introduced by the ¹³C label enables the differentiation of the administered peptide from its endogenous, unlabeled counterparts. This is crucial for accurate quantification in biological matrices like plasma or tissue homogenates.

Table 2: Mass Isotopologue Distribution (MID) for a ¹³C₂-Glycine Labeled Peptide Fragment in a Metabolic Stability Assay

| Mass Isotopologue | Relative Abundance (T=0 min) | Relative Abundance (T=60 min) |

| M+0 (Unlabeled) | 0% | 5% |

| M+2 (¹³C₂-Glycine) | 100% | 85% |

| M+X (Metabolite) | 0% | 10% |

Note: This hypothetical data illustrates the degradation of the parent peptide (M+2) and the appearance of unlabeled fragments and metabolites over time. This allows for the calculation of the peptide's half-life and the identification of metabolic products.[5][7]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Glycine Labeled Peptide

This protocol outlines the manual synthesis of a hypothetical peptide (e.g., Ala-Gly-Phe) using Fmoc-Gly-OH-¹³C₂.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)[8]

-

Fmoc-Ala-OH, Fmoc-Gly-OH-¹³C₂, Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)[8]

-

Coupling reagents: HCTU (or similar)[9]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[8]

-

Diethyl ether

-

HPLC grade water and acetonitrile with 0.1% TFA for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[9]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[8]

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Dissolve Fmoc-Phe-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Fmoc-Gly-OH-¹³C₂):

-

Perform Fmoc deprotection as in step 2.

-

Couple Fmoc-Gly-OH-¹³C₂ using the same procedure as in step 3.

-

-

Third Amino Acid Coupling (Fmoc-Ala-OH):

-

Perform Fmoc deprotection as in step 2.

-

Couple Fmoc-Ala-OH using the same procedure as in step 3.

-

-

Final Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.[10][11][12]

-

Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.

Protocol for NMR Titration to Determine Peptide-Protein Binding

Materials:

-

¹³C-labeled peptide

-

Target protein

-

NMR buffer (e.g., phosphate-buffered saline in D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the ¹³C-labeled peptide and the target protein in the NMR buffer.

-

Initial Spectrum: Acquire a ¹³C NMR spectrum of the free peptide.

-

Titration: Add increasing molar equivalents of the target protein to the peptide sample.

-

Spectral Acquisition: Acquire a ¹³C NMR spectrum after each addition of the protein, ensuring the sample has equilibrated.

-

Data Analysis: Monitor the changes in the chemical shifts of the ¹³C-glycine signals. Plot the chemical shift perturbation (Δδ) against the molar ratio of protein to peptide to determine the dissociation constant (Kd).[13]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the application of Fmoc-Gly-OH-¹³C.

Caption: Drug development workflow utilizing ¹³C-labeled peptides.

Caption: Analysis of a signaling pathway using a ¹³C-labeled peptide.

Caption: General experimental workflow for utilizing ¹³C-labeled peptides.

Conclusion

Fmoc-Gly-OH-¹³C is an invaluable reagent for the synthesis of isotopically labeled peptides, providing researchers with a powerful tool to address critical questions in drug discovery and development. The ability to precisely track and quantify peptide-based therapeutics and their interactions within biological systems accelerates the identification and optimization of promising drug candidates. By integrating the protocols and workflows outlined in this document, researchers can harness the full potential of stable isotope labeling to advance their discovery programs.

References

- 1. jpt.com [jpt.com]

- 2. chempep.com [chempep.com]

- 3. metsol.com [metsol.com]

- 5. benchchem.com [benchchem.com]

- 6. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. peptide.com [peptide.com]

- 13. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isotope-Edited IR Spectroscopy using Fmoc-Gly-OH-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope-edited Infrared (IR) spectroscopy is a powerful technique for elucidating the secondary structure of peptides and proteins with residue-specific resolution. By incorporating stable isotopes, such as Carbon-13 (¹³C), into the peptide backbone, specific amide I vibrational modes can be shifted to a region of the IR spectrum with less overlap from the unlabeled amide I bands. This allows for the precise analysis of the local conformation of the labeled residue. The use of Fmoc-Gly-OH-¹³C in solid-phase peptide synthesis (SPPS) provides a straightforward and efficient method for site-specific isotopic labeling.

These application notes provide detailed protocols for the synthesis of ¹³C-labeled peptides using Fmoc-Gly-OH-¹³C, their purification, and subsequent analysis by Fourier Transform Infrared (FTIR) spectroscopy.

Data Presentation: Quantitative Analysis of Secondary Structure

The introduction of a ¹³C label into the carbonyl group of a glycine residue results in a characteristic downshift of its amide I vibrational frequency. The magnitude of this shift is dependent on the local secondary structure. The following table summarizes the typical amide I and ¹³C-shifted amide I' frequencies for glycine in different secondary structural motifs.[1][2]

| Secondary Structure | Typical Amide I Frequency (¹²C=O) (cm⁻¹) | Expected ¹³C-Shifted Amide I' Frequency (¹³C=O) (cm⁻¹) |

| α-Helix | 1650 - 1660 | ~1600 - 1610 |

| β-Sheet | 1625 - 1640 | ~1580 - 1595 |

| Random Coil | 1640 - 1650 | ~1595 - 1605 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide

This protocol outlines the manual Fmoc-SPPS for incorporating a ¹³C-labeled glycine residue into a peptide sequence.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-amino acids (including Fmoc-Gly-OH-¹³C)

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Washing solution: DMF

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.[3]

-

Fmoc Deprotection:

-

Amino Acid Coupling (for unlabeled amino acids):

-

Dissolve the Fmoc-amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[5]

-

Wash the resin with DMF (5 times).

-

-

¹³C-Labeled Glycine Coupling:

-

Follow the same procedure as in step 3, using Fmoc-Gly-OH-¹³C.

-

-

Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Final Wash: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Peptide Cleavage and Purification

This protocol describes the cleavage of the synthesized peptide from the resin and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[5]

-

Cold diethyl ether

-

Centrifuge

-

RP-HPLC system with a C18 column

-

Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

-

Lyophilizer

Procedure:

-

Cleavage:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.[5]

-

-

Peptide Precipitation:

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Air-dry the peptide pellet to remove residual ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Purify the peptide by RP-HPLC using a suitable gradient of Solvent B.

-

Collect the fractions containing the pure peptide.

-

-

Lyophilization:

-

Freeze the purified peptide solution and lyophilize to obtain a dry powder.

-

Protocol 3: Sample Preparation and FTIR Data Acquisition

This protocol details the preparation of the ¹³C-labeled peptide for FTIR analysis and the parameters for data acquisition.

Materials:

-

Lyophilized ¹³C-labeled peptide

-

Deuterium oxide (D₂O) or a suitable buffer in D₂O

-

FTIR spectrometer equipped with a transmission or Attenuated Total Reflectance (ATR) accessory

-

CaF₂ windows (for transmission)[7]

-

Demountable cell with a 6 µm pathlength (for transmission)[7]

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in D₂O to a final concentration of 10-25 mg/mL.[8] The use of D₂O is recommended to avoid the strong absorbance of H₂O in the amide I region.

-

For transmission measurements, place a 10 µL drop of the peptide solution onto one CaF₂ window and carefully place the second window on top, using a 6 µm spacer to define the pathlength.[7]

-

For ATR measurements, apply 10 µL of the peptide solution directly onto the ATR crystal and dry it under a gentle stream of nitrogen.[7]

-

-

Data Acquisition:

-

Data Processing:

-

Subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

The resulting spectrum will show the amide I band of the unlabeled peptide and the downshifted amide I' band of the ¹³C-labeled glycine. The position of the amide I' band can then be used to determine the local secondary structure at the labeled site, according to the data in the table above.

-

Visualizations

Caption: Experimental workflow for isotope-edited IR spectroscopy.

Caption: Logic of spectral analysis with isotope editing.

References

- 1. researchgate.net [researchgate.net]

- 2. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chempep.com [chempep.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-Gly-OH-¹³C from Resin

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the cleavage of peptides containing Fmoc-Gly-OH-¹³C from solid-phase synthesis resins. Below, you will find troubleshooting guides and frequently asked questions to help diagnose and resolve common issues in your experiments, ensuring high yield and purity for your isotopically labeled peptides.

Frequently Asked Questions (FAQs)

Q1: Does the ¹³C label on Fmoc-Gly-OH-¹³C affect the cleavage process?

A: The presence of a ¹³C isotopic label on the glycine residue does not chemically alter the cleavage mechanism. The principles and protocols for cleaving standard peptides apply. However, since ¹³C-labeled peptides are often used for quantitative analysis (e.g., as internal standards in mass spectrometry), achieving high and reproducible cleavage efficiency is paramount to ensure the accuracy of subsequent experiments.

Q2: What are the most common causes of low peptide yield after cleavage?

A: Low peptide yield is often attributed to incomplete cleavage, which can stem from several factors:

-

Inadequate Resin Preparation: Residual solvents from synthesis, particularly dimethylformamide (DMF), can neutralize the trifluoroacetic acid (TFA) in the cleavage cocktail, reducing its effectiveness.[1]

-

Suboptimal Cleavage Cocktail: The composition of the cleavage cocktail may not be suitable for the specific peptide sequence, particularly if it contains sensitive or difficult-to-deprotect amino acids.

-

Insufficient Reaction Time: The cleavage reaction may not have been allowed to proceed for a sufficient duration to completely sever the peptide from the resin.[1]

-

Peptide Precipitation Issues: The peptide may be partially soluble in the precipitation solvent (e.g., diethyl ether), leading to losses during the isolation step.[2]

Q3: How can I monitor the completeness of the cleavage reaction?

A: To monitor the cleavage reaction, a small aliquot of the resin can be taken at different time points, and the cleaved peptide in the supernatant can be analyzed by HPLC. Alternatively, after the initial cleavage, the resin can be re-treated with a fresh cleavage cocktail, and the supernatant from the second cleavage can be analyzed for the presence of any remaining peptide.

Q4: What are common side reactions during cleavage, and how can they be minimized?

A: During the TFA-mediated cleavage process, highly reactive cationic species are generated from protecting groups and the resin linker, which can lead to side reactions with nucleophilic amino acid residues like Trp, Met, Tyr, and Cys.[3] To prevent these modifications, scavengers are added to the cleavage cocktail to "scavenge" these reactive species. The choice and concentration of scavengers are critical and depend on the peptide sequence.

Q5: Can residual DMF from the synthesis affect the cleavage reaction?

A: Yes, residual Dimethylformamide (DMF) can significantly inhibit the efficiency of the TFA-mediated cleavage.[1] DMF is a basic solvent and can neutralize the acidic TFA, thereby reducing its effectiveness in cleaving the acid-labile linker.[1] It is imperative to thoroughly wash the peptide-resin with a solvent like Dichloromethane (DCM) and dry it completely under vacuum before adding the cleavage cocktail.[1]

Troubleshooting Guides

Issue 1: Low or No Peptide Yield After Cleavage and Precipitation

| Possible Cause | Troubleshooting Action |

| Incomplete Cleavage | Verify Resin Preparation: Ensure the resin was thoroughly washed with DCM to remove residual DMF and completely dried under vacuum before adding the cleavage cocktail.[1] |

| Optimize Cleavage Cocktail: For peptides with sensitive residues (e.g., Trp, Cys, Met), use a cleavage cocktail with appropriate scavengers. Consider using a well-established formulation like Reagent K. | |

| Extend Cleavage Time: Increase the cleavage time to 3-4 hours, with occasional agitation to ensure the resin is well-suspended.[1] For difficult sequences, a small-scale trial with an extended cleavage time (e.g., overnight) can be informative. | |

| Re-cleave the Resin: After the initial cleavage, wash the resin with DCM, dry it, and treat it with a fresh batch of cleavage cocktail to recover any remaining peptide.[2] | |

| Poor Peptide Precipitation | Concentrate the TFA Filtrate: Before adding to cold ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen. This increases the concentration of the peptide and can improve precipitation.[2] |

| Use an Alternative Precipitation Solvent: If the peptide shows some solubility in diethyl ether, try using a different non-polar solvent like methyl tert-butyl ether (MTBE). | |

| Increase Precipitation Time/Decrease Temperature: Allow the peptide to precipitate in cold ether for a longer duration (e.g., overnight at -20°C) to maximize recovery. |

Issue 2: Impure Peptide Product (Presence of Adducts or Deletion Sequences)

| Possible Cause | Troubleshooting Action |

| Side Reactions During Cleavage | Select Appropriate Scavengers: The choice of scavengers is critical. For instance, use triisopropylsilane (TIS) to scavenge carbocations, and 1,2-ethanedithiol (EDT) for protecting Cys and Trp residues. |

| Use High-Purity Reagents: Ensure that the TFA and all scavengers are of high purity and fresh. Old or degraded reagents can lead to unexpected side reactions. | |

| Incomplete Deprotection of Side Chains | Extend Cleavage Time: Some protecting groups, like Arg(Pbf) or Arg(Pmc), may require longer cleavage times for complete removal.[1] |

| Optimize Cleavage Cocktail: For peptides containing multiple arginine residues, a stronger cleavage cocktail or a two-step cleavage protocol may be necessary. | |

| Presence of Deletion Sequences | Optimize Synthesis Protocol: Deletion sequences are a result of incomplete coupling during synthesis. Review and optimize the coupling steps, potentially by using a more potent coupling reagent or double coupling for difficult amino acids. |

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc-SPPS

| Cocktail Name/Composition | Typical Use Case | Cleavage Time (Room Temp.) | Expected Cleavage Efficiency |

| TFA/TIS/H₂O (95:2.5:2.5) | Peptides without sensitive residues (Trp, Cys, Met). | 1.5 - 3 hours | > 90% |

| TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) | Peptides containing Cys. | 2 - 4 hours | > 90% |

| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Complex peptides with multiple sensitive residues (Trp, Cys, Met, Arg).[4] | 2 - 4 hours | > 95% |

| TFA/DCM (1:1) | General cleavage from Wang resin. | 1 - 2 hours | > 85% |

Note: Cleavage efficiency can be sequence-dependent and should be optimized for each peptide.

Experimental Protocols

Protocol 1: Standard Cleavage from Wang Resin

This protocol is suitable for peptides synthesized on Wang resin, yielding a C-terminal carboxylic acid.

-

Resin Preparation:

-

Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.

-

Dry the resin under high vacuum for at least 1 hour.[1]

-

-

Cleavage Cocktail Preparation:

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried resin. Ensure the resin is fully submerged.

-

Gently swirl the vessel to suspend the resin.

-

Allow the reaction to proceed for 2 hours at room temperature with occasional agitation.[1]

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.

-

Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.[4]

-

-

Peptide Isolation:

-

Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[4]

-

Centrifuge the suspension to pellet the peptide.

-

Carefully decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.[4]

-

Dry the final peptide product under a gentle stream of nitrogen or in a vacuum desiccator.[4]

-

Protocol 2: Cleavage from Rink Amide Resin

This protocol is for peptides synthesized on Rink Amide resin, resulting in a C-terminal amide.

-

Fmoc Deprotection (if necessary):

-

Ensure the N-terminal Fmoc group has been removed. If not, treat the resin with 20% piperidine in DMF for 20-30 minutes, followed by thorough washing with DMF and then DCM.

-

-

Resin Preparation:

-

Follow the same washing and drying procedure as for Wang resin (Protocol 1, Step 1).

-

-

Cleavage Cocktail Preparation:

-

Prepare the same cleavage cocktail as for Wang resin (TFA/TIS/H₂O, 95:2.5:2.5). For peptides with sensitive residues, Reagent K is recommended.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.

-

-

Peptide Precipitation and Isolation:

-

Follow the same precipitation and isolation steps as for Wang resin (Protocol 1, Steps 4 and 5).

-

Mandatory Visualization

Caption: Experimental workflow for peptide cleavage from resin.

Caption: Troubleshooting logic for low peptide yield after cleavage.

References

Technical Support Center: Troubleshooting Fmoc-Gly-OH-¹³C Peptide Synthesis

Welcome to the technical support center for troubleshooting low yield in Fmoc-Gly-OH-¹³C solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Fmoc-Gly-OH-¹³C peptide synthesis?

Low yields in Fmoc-SPPS, including when using ¹³C labeled glycine, can stem from several factors. The most common issues include incomplete Fmoc deprotection, inefficient coupling of the Fmoc-Gly-OH-¹³C, peptide chain aggregation, and various side reactions.[1][2] Steric hindrance, poor resin swelling, and the purity of reagents and solvents also play a crucial role.[1][3]

Q2: How can I tell if the coupling of Fmoc-Gly-OH-¹³C is incomplete?

Incomplete coupling is a frequent cause of low yield and can be detected using a qualitative ninhydrin (Kaiser) test.[1][3] This test detects free primary amines on the resin. A blue or purple color indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction.[3] Conversely, yellow or orange beads suggest a complete coupling.[3] For proline, a different colorimetric test may be needed.[4]

Q3: What are common side reactions when incorporating a glycine residue, and how can they be minimized?

While glycine itself is not prone to many side reactions due to its simple structure, issues can arise depending on the peptide sequence. One significant side reaction in SPPS is the formation of diketopiperazine, especially when proline is one of the first two amino acids in the sequence.[5][6] This leads to the cleavage of the dipeptide from the resin. Using 2-chlorotrityl chloride resin can help inhibit this side reaction due to its steric bulk.[5] Additionally, ensuring high purity of the Fmoc-Gly-OH-¹³C is crucial, as contaminants can lead to unwanted side products.[7]

Q4: Can the ¹³C isotope in Fmoc-Gly-OH-¹³C affect the reaction kinetics or yield?

The kinetic isotope effect for ¹³C is generally small and is not expected to significantly impact the reaction rates of peptide coupling or deprotection steps under standard SPPS conditions. The chemical properties of Fmoc-Gly-OH-¹³C are nearly identical to the unlabeled counterpart. Therefore, troubleshooting low yields should focus on standard SPPS parameters rather than the isotopic label.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Incomplete Coupling

Problem: Low peptide yield, positive ninhydrin (Kaiser) test after coupling Fmoc-Gly-OH-¹³C.

Possible Causes & Solutions:

| Possible Cause | Recommended Solution |

| Insufficient Activation | Use a more potent activating reagent like HBTU, HATU, or HCTU with a base such as DIPEA or NMM.[8] Ensure pre-activation for 2-5 minutes before adding to the resin.[8] |

| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated Fmoc-Gly-OH-¹³C.[1][8] |

| Peptide Aggregation | Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP/DMSO. Adding a chaotropic salt like LiCl can also help disrupt secondary structures.[8] |

| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes to an hour before the first coupling step.[3][9] |

Guide 2: Addressing Issues with Fmoc Deprotection

Problem: Incomplete removal of the Fmoc protecting group, leading to deletion sequences.

Possible Causes & Solutions:

| Possible Cause | Recommended Solution |

| Deprotection Reagent Degradation | Prepare a fresh solution of 20% piperidine in DMF for each synthesis. |

| Insufficient Deprotection Time | Increase the deprotection time or perform a second treatment with the piperidine solution. A standard protocol is two treatments of 5-10 minutes each. |

| Peptide Aggregation | As with coupling, peptide aggregation can hinder the accessibility of the Fmoc group. Use aggregation-disrupting solvents or additives as mentioned in Guide 1. |

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines

This protocol is used to qualitatively assess the completion of a coupling reaction.

Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol

-

Solution B: 80 g phenol in 20 mL ethanol

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

-

Collect a small sample of resin beads (1-5 mg) from the reaction vessel and place them in a small glass test tube.

-

Wash the resin beads with DMF and then with ethanol.

-

Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[3]

-

Observe the color of the beads and the solution.

Protocol 2: Standard Fmoc Deprotection

Reagents:

-

20% (v/v) piperidine in high-purity DMF.

Procedure:

-

Drain the coupling solution from the peptide-resin.

-

Wash the resin with DMF (3-5 times).

-

Add the 20% piperidine solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Visual Guides

Caption: A workflow for troubleshooting low yield in SPPS.

Caption: The basic cycle of Solid-Phase Peptide Synthesis.

References

- 1. kilobio.com [kilobio.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. benchchem.com [benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

Technical Support Center: Purification of Fmoc-Gly-OH-¹³C Labeled Peptides

Welcome to the technical support center for the purification of Fmoc-Gly-OH-¹³C labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on purification strategies and to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Fmoc-Gly-OH and its labeled analogues?

A1: The most effective and commonly used purification techniques are High-Performance Liquid Chromatography (HPLC), flash chromatography, and recrystallization.[1] HPLC is typically used for achieving high purity levels required for analytical standards and pharmaceutical applications, while flash chromatography is suitable for larger scale purification with moderate resolution.[1][2] Recrystallization is an effective method for obtaining high-purity crystalline solids, provided a suitable solvent system can be found.[1][3]

Q2: How does ¹³C labeling affect the purification process?

A2: The ¹³C isotopic label does not significantly alter the physicochemical properties of the Fmoc-Gly-OH molecule.[4][5] Therefore, purification strategies developed for the unlabeled compound are directly applicable to its ¹³C labeled counterpart. The primary difference lies in the analytical characterization, where the mass shift due to the label must be accounted for in mass spectrometry.[4] It is crucial to use high-purity labeled reagents, as unlabeled and labeled peptides are inseparable by HPLC.[4]

Q3: What are the common impurities found in crude Fmoc-Gly-OH products?

A3: Common impurities include unreacted starting materials (glycine, Fmoc-Cl, or Fmoc-OSu), dipeptides (e.g., Fmoc-Gly-Gly-OH), and byproducts from side reactions.[6][7][8] Specifically, impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Gly-OH can arise from rearrangements during synthesis.[8][9] Residual solvents like ethyl acetate can also lead to the formation of acetic acid over time, which can truncate peptide chains during synthesis.[7]

Q4: What purity level should I aim for with my final product?

A4: For most research and drug development applications, a purity of ≥99% as determined by HPLC is recommended.[8][10] High purity is essential to ensure the success of subsequent peptide synthesis steps and to avoid the incorporation of impurities into the final peptide product.[1][7]

Q5: How should I store the purified Fmoc-Gly-OH-¹³C?

A5: The purified product should be stored at 2-8°C to maintain its stability.[11] It is also advisable to store it in a desiccated environment to protect it from moisture, which can promote the degradation of the Fmoc group.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of Fmoc-Gly-OH-¹³C.

Issue 1: Low Purity After HPLC Purification

| Potential Cause | Recommended Solution |

| Co-eluting Impurities | Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting species. Also, consider trying a different stationary phase (e.g., C8 instead of C18) or mobile phase modifier. |

| Column Overload | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.[12] |

| Inappropriate Solvent for Dissolution | Ensure the crude sample is dissolved in a solvent that is weak enough to allow binding to the stationary phase. Using too strong a solvent can cause the sample to elute with the solvent front (breakthrough).[12] |

| Degradation on Column | If the compound is unstable under acidic conditions (e.g., TFA in the mobile phase), consider using a neutral pH mobile phase or a different purification technique. |

Issue 2: Product Does Not Crystallize During Recrystallization

| Potential Cause | Recommended Solution |

| Incorrect Solvent System | Experiment with different solvent/anti-solvent combinations. A good system is one where the compound is soluble in one solvent and insoluble in the other. Common systems include ethanol/water and ethyl acetate/petroleum ether.[3] |

| Presence of Oily Impurities | Oily impurities can inhibit crystallization. Try purifying the crude material by flash chromatography first to remove these impurities before attempting recrystallization. |

| Supersaturation Not Reached | Slowly cool the solution to induce crystallization. If that fails, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystal growth. |

| Concentration is Too Low | Concentrate the solution to increase the likelihood of reaching supersaturation. |

Issue 3: Low Recovery After Flash Chromatography

| Potential Cause | Recommended Solution |

| Product is Too Polar and Adheres to Silica | Add a small percentage of a polar modifier like methanol or acetic acid to the eluent to help elute the product. |

| Irreversible Binding to Column | This can happen with highly polar compounds on silica gel. Consider using reverse-phase flash chromatography with a C18 stationary phase. |

| Improper Eluent Selection | Perform thin-layer chromatography (TLC) first to determine the optimal eluent system that provides good separation and an appropriate Rf value (typically 0.2-0.4) for the product. |

| Sample Breakthrough | The dissolution solvent may be too strong, preventing the compound from binding to the stationary phase.[12] Consider a dry loading method where the crude sample is adsorbed onto a small amount of silica gel before being loaded onto the column.[12] |

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification

-

System Preparation : Equilibrate a C18 HPLC column with a mobile phase of 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA).

-

Sample Preparation : Dissolve the crude Fmoc-Gly-OH-¹³C in a minimal amount of the initial mobile phase or a compatible solvent like DMF.

-

Injection and Elution : Inject the sample onto the column and elute with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Acetonitrile over 30 minutes).[13]

-

Fraction Collection : Collect fractions corresponding to the main product peak, which can be detected by UV absorbance at 220 nm or 265 nm.[13]

-

Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm purity.

-

Solvent Removal : Combine the pure fractions and remove the solvent by lyophilization (freeze-drying).

Protocol 2: Flash Chromatography on Silica Gel

-

Column Packing : Pack a glass column with silica gel in a suitable non-polar solvent like hexane.

-

Sample Loading : Dissolve the crude product in a minimal amount of a solvent like dichloromethane and load it onto the column. Alternatively, use a dry loading technique.

-

Elution : Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2][14] A typical gradient might be from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.

-

Monitoring : Monitor the elution of the product using TLC.

-

Fraction Collection and Analysis : Collect fractions containing the purified product, combine them, and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

-

Solvent Selection : Identify a suitable solvent system. For Fmoc-Gly-OH, a mixture of toluene or an ethanol/water system can be effective.[3][15]

-

Dissolution : Dissolve the crude material in the minimum amount of the hot solvent.

-

Crystallization : Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.

-

Isolation : Collect the crystals by filtration.

-

Washing and Drying : Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum.[15]

Data Summary

The following table summarizes typical results that can be expected from the different purification methods.

| Purification Method | Typical Purity Achieved | Expected Recovery | Key Considerations |

| Preparative HPLC | >99%[8] | 70-90% | High resolution, suitable for high purity requirements. |

| Flash Chromatography | 95-98% | 80-95% | Good for larger quantities and removing major impurities.[2] |

| Recrystallization | >98%[15] | 60-85% | Yields high-purity crystalline material; success is highly dependent on the solvent system. |

Visual Workflows

Caption: General workflow for the purification of Fmoc-Gly-OH-¹³C.

Caption: Decision tree for troubleshooting common purification issues.

References

- 1. kilobio.com [kilobio.com]

- 2. rsc.org [rsc.org]

- 3. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 4. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]

- 12. biotage.com [biotage.com]

- 13. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. ajpamc.com [ajpamc.com]

Common impurities in Fmoc-Gly-OH-13C synthesis and removal

Welcome to our technical support center for Fmoc-Gly-OH-¹³C₂ synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this isotopically labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Fmoc-Gly-OH-¹³C₂ synthesis?

The most common impurities encountered during the synthesis of Fmoc-Gly-OH-¹³C₂ are similar to those found in the synthesis of its unlabeled counterpart. These primarily include:

-

Dipeptide (Fmoc-Gly-Gly-OH-¹³C₄): This impurity arises from the reaction of already formed Fmoc-Gly-OH-¹³C₂ with another activated glycine molecule.

-

Free Glycine-¹³C₂: Incomplete reaction or hydrolysis of the Fmoc protecting group can lead to the presence of the unreacted starting material.

-

Residual Solvents: Solvents used during the synthesis and purification process, such as toluene or ethyl acetate, may be present in the final product.

-

β-Alanine Derivatives: These impurities can be introduced through the rearrangement of the Fmoc-OSu reagent, if used during the synthesis.[1]

Q2: How can I detect these impurities?

Several analytical techniques can be employed to detect impurities in your Fmoc-Gly-OH-¹³C₂ sample:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of Fmoc-amino acids. It can effectively separate the desired product from most impurities. A typical purity for high-quality Fmoc-Gly-OH is ≥99%.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product and to identify any unexpected peaks that may correspond to impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities. For Fmoc-Gly-OH-¹³C₂, ¹³C NMR is particularly useful for confirming the isotopic labeling.

Q3: What is a typical purity for commercially available Fmoc-Gly-OH-¹³C₂?

Commercially available Fmoc-Gly-OH-¹³C₂ typically has a high purity, often exceeding 99% as determined by HPLC. The isotopic purity is also a critical parameter, with ¹³C enrichment usually at 99 atom %.[2]

Troubleshooting Guides

Issue 1: Low Purity of Crude Fmoc-Gly-OH-¹³C₂

Symptoms:

-

HPLC analysis of the crude product shows multiple significant impurity peaks.

-

The overall yield of the desired product is lower than expected.

Possible Causes:

-

Incomplete reaction: The reaction between glycine-¹³C₂ and the Fmoc-donating reagent (e.g., Fmoc-Cl or Fmoc-OSu) may not have gone to completion.

-

Side reactions: Conditions of the reaction (e.g., temperature, pH, stoichiometry of reagents) may have favored the formation of byproducts like the dipeptide.

-

Hydrolysis: Presence of water in the reaction mixture can lead to the hydrolysis of the activated Fmoc reagent or the product itself.

Solutions:

-

Optimize reaction conditions: Ensure anhydrous conditions by using dry solvents and reagents. Carefully control the reaction temperature and pH.

-

Stoichiometry: Use a slight excess of the Fmoc-donating reagent to drive the reaction to completion, but be mindful that a large excess can sometimes lead to more side products.

-

Purification: The crude product will likely require purification to remove the impurities. Recrystallization is a common and effective method for purifying Fmoc-Gly-OH.

Issue 2: Presence of Fmoc-Gly-Gly-OH-¹³C₄ Dipeptide Impurity

Symptoms:

-

A peak corresponding to the mass of Fmoc-Gly-Gly-OH-¹³C₄ is observed in the mass spectrum.

-

An additional peak is present in the HPLC chromatogram, typically eluting later than the main product.

Possible Causes:

-

The activated Fmoc-glycine intermediate reacts with an already formed Fmoc-Gly-OH-¹³C₂ molecule.

Solutions:

-

Controlled addition of reagents: Add the activated glycine species slowly to the reaction mixture to minimize its concentration at any given time.

-